molecular formula C15H16N2O2 B1216815 N-(4-Amino-5-methoxy-2-methylphenyl)benzamide CAS No. 99-21-8

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Cat. No.: B1216815
CAS No.: 99-21-8
M. Wt: 256.3 g/mol
InChI Key: VENDXQNWODZJGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide typically involves the reaction of 4-amino-5-methoxy-2-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halides, alkoxides

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure

Mechanism of Action

The mechanism of action of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-amino-5-methoxy-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-8-12(16)14(19-2)9-13(10)17-15(18)11-6-4-3-5-7-11/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENDXQNWODZJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059188
Record name Benzamide, N-(4-amino-5-methoxy-2-methylphenyl)-
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-21-8
Record name N-(4-Amino-5-methoxy-2-methylphenyl)benzamide
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Record name Benzamide, N-(4-amino-5-methoxy-2-methylphenyl)-
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Record name Benzamide, N-(4-amino-5-methoxy-2-methylphenyl)-
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Record name 4'-amino-5'-methoxy-2'-methylbenzanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide in the described two-color fluorescence detection method?

A1: this compound (AMMB) functions as a fluorogenic substrate for horseradish peroxidase (HRP) in this method []. When AMMB interacts with HRP, a chemical reaction occurs, producing a yellow fluorescent signal detectable under ultraviolet light at 302 nm []. This allows researchers to visualize targets, such as nucleic acids or proteins, tagged with HRP on a nylon membrane [].

Q2: How does the two-color aspect of the method work?

A2: This method cleverly combines AMMB with another fluorogenic substrate, 3-hydroxy-N-2'-biphenyl-2-naphthalenecarboxamide phosphate ester (HNPP), which is a substrate for alkaline phosphatase (AP) []. HNPP, upon reaction with AP, produces a blue fluorescent signal, also detectable under ultraviolet light []. By using both substrates simultaneously, researchers can label two different targets on the same blot with different enzymes (HRP and AP). The distinct fluorescent signals from AMMB (yellow) and HNPP (blue) enable simultaneous visualization of both targets [].

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